MFCD18322300

Description

This article focuses on four compounds with documented MDL identifiers and distinct chemical profiles, enabling a detailed comparison of molecular properties, synthesis methodologies, and hazards. These compounds include:

- MFCD28167899 (CAS 1022150-11-3): A nitrogen- and oxygen-rich heterocyclic compound .

- MFCD11044885 (CAS 918538-05-3): A chlorinated triazine derivative .

- MFCD13195646 (CAS 1046861-20-4): A boron-containing aromatic compound .

- MFCD00003330 (CAS 1761-61-1): A brominated benzoic acid derivative .

These compounds were selected based on their structural diversity and relevance to industrial or pharmaceutical applications.

Properties

IUPAC Name |

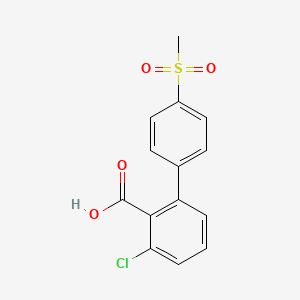

2-chloro-6-(4-methylsulfonylphenyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO4S/c1-20(18,19)10-7-5-9(6-8-10)11-3-2-4-12(15)13(11)14(16)17/h2-8H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRJCSFXGLPCSDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C2=C(C(=CC=C2)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50691664 | |

| Record name | 3-Chloro-4'-(methanesulfonyl)[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50691664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262005-30-0 | |

| Record name | 3-Chloro-4'-(methanesulfonyl)[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50691664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “MFCD18322300” involves specific reaction conditions and reagents. One common method includes the use of triazolo ring compound methanesulfonate crystal form. The preparation method is simple and suitable for industrial large-scale production, ensuring good solubility and stability of the compound .

Industrial Production Methods: The industrial production of “this compound” leverages its crystal form, which facilitates easy preparation and storage. The process is designed to be efficient and scalable, making it feasible for large-scale manufacturing .

Chemical Reactions Analysis

Types of Reactions: “MFCD18322300” undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.

Common Reagents and Conditions:

Oxidation: Utilizes water radical cations to achieve high yields under ambient conditions.

Reduction: Involves specific reducing agents to alter the compound’s oxidation state.

Substitution: Employs various nucleophiles to replace functional groups within the molecule.

Major Products Formed: The reactions of “this compound” result in the formation of quaternary ammonium cations, amine N-oxides, and other significant structures .

Scientific Research Applications

“MFCD18322300” has a wide range of applications in scientific research:

Chemistry: Used in synthetic transformations and as a reagent in multi-component reactions.

Biology: Plays a role in studying biological pathways and molecular interactions.

Medicine: Investigated for its potential therapeutic properties and drug development.

Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of “MFCD18322300” involves its interaction with specific molecular targets and pathways. It exerts its effects through the modulation of chemical reactions and interactions at the molecular level. The compound’s unique structure allows it to participate in various biochemical processes, influencing the activity of enzymes and other proteins .

Comparison with Similar Compounds

Molecular and Structural Properties

Table 1: Molecular Characteristics

Key Observations :

- MFCD28167899 is the largest molecule, with a complex heterocyclic backbone suited for drug discovery or material science.

- MFCD11044885 and MFCD13195646 feature halogen atoms (Cl, Br), enhancing reactivity in cross-coupling reactions.

- MFCD00003330 combines bromine with a carboxylic acid group, enabling use as a synthetic intermediate.

Key Observations :

- MFCD13195646 employs a palladium catalyst for Suzuki-Miyaura coupling, typical of boron-containing compounds .

- MFCD00003330 achieves near-quantitative yield using a recyclable A-FGO catalyst, aligning with green chemistry principles .

- Halogenated compounds (MFCD11044885 , MFCD13195646 ) often require polar aprotic solvents like DMF or THF for optimal reactivity.

Physicochemical and Hazard Profiles

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.